methyl 3-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 3-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps, including electrophilic aromatic substitution, bromination, and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
Methyl 3-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 3-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The bromine and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 3-(bromomethyl)benzoate
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
Methyl 3-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H23BrN2O4 |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
methyl 3-[[4-bromo-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H23BrN2O4/c1-31-21-11-5-8-18(14-21)24-23(27)25(19-9-6-12-22(15-19)32-2)29(28-24)16-17-7-4-10-20(13-17)26(30)33-3/h4-15H,16H2,1-3H3 |
InChI Key |
HCXZMKMIOBFQIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC(=CC=C4)OC)Br |
Origin of Product |
United States |
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